Flosatidil

Descripción general

Descripción

Flosatidil es una molécula pequeña que funciona como un bloqueador del complejo de canales de calcio dependientes de voltaje. Se ha estudiado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos y enfermedades cardiovasculares, como la angina de pecho .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Flosatidil implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. El método de preparación de la disolución madre consiste en disolver 2 mg del fármaco en 50 μL de dimetilsulfóxido, lo que da como resultado una concentración de la disolución madre de 40 mg/mL .

Métodos de producción industrial

Los métodos de producción industrial de this compound no están ampliamente documentados. La síntesis suele implicar técnicas estándar de síntesis orgánica, incluido el uso de disolventes, catalizadores y métodos de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Flosatidil se somete a diversas reacciones químicas, entre ellas:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y reactivos de sustitución como los halógenos. Las reacciones suelen tener lugar en condiciones controladas, como temperaturas específicas y niveles de pH.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Química: Se utiliza como herramienta de investigación para estudiar los bloqueadores de los canales de calcio.

Biología: Se investiga por sus efectos en la señalización del calcio celular.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

Flosatidil ejerce sus efectos bloqueando los canales de calcio dependientes de voltaje, que son esenciales para la regulación de los iones calcio en las células. Al inhibir estos canales, this compound reduce la entrada de calcio, lo que lleva a una disminución de la excitabilidad celular y la contracción muscular. Este mecanismo es particularmente beneficioso en el tratamiento de afecciones como la angina de pecho, donde la reducción de la entrada de calcio puede aliviar los síntomas .

Comparación Con Compuestos Similares

Flosatidil es único entre los bloqueadores de los canales de calcio debido a su estructura molecular específica y su mecanismo de acción. Entre los compuestos similares se encuentran:

Hidrocloruro de nicardipino: Un potente bloqueador de los canales de calcio que se utiliza clínicamente como vasodilatador cerebral y coronario.

Darodipino: Un antagonista del calcio de tipo dihidropiridina.

Didrovaltrato: Muestra efectos citotóxicos contra líneas celulares de cáncer humano y bloquea los canales de calcio de forma dependiente de la concentración.

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus aplicaciones específicas y estructuras moleculares, lo que destaca la singularidad de this compound.

Actividad Biológica

Flosatidil is a compound that has garnered attention in the field of pharmacology for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a flavonoid compound derived from various plant sources. Flavonoids are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary studies suggest significant therapeutic potential.

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial in mitigating oxidative stress in cells. Oxidative stress is linked to various diseases, including cancer and cardiovascular diseases. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing cellular damage.

Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Free radical scavenging |

| Quercetin | 15 | Metal ion chelation |

| Myricetin | 20 | ROS suppression |

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of TNF-α and IL-6, markers associated with inflammation. This reduction was comparable to that observed with standard anti-inflammatory drugs.

3. Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the concentration and type of microorganism.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: By donating electrons to free radicals, this compound stabilizes them and prevents cellular damage.

- Anti-inflammatory Mechanism: It modulates signaling pathways involved in inflammation, particularly the NF-κB pathway.

- Antimicrobial Mechanism: this compound disrupts the cell membrane integrity of pathogens, leading to cell lysis.

Clinical Implications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cardiovascular Health: Its antioxidant properties can contribute to cardiovascular protection by reducing oxidative stress.

- Chronic Inflammatory Diseases: The anti-inflammatory effects suggest potential use in conditions like arthritis and inflammatory bowel disease.

- Infectious Diseases: Its antimicrobial activity may provide a basis for developing new treatments against resistant strains.

Propiedades

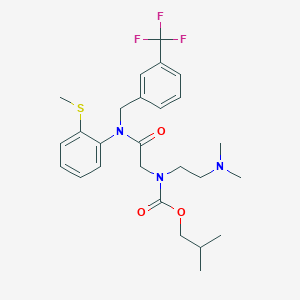

IUPAC Name |

2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOGWNMYQLVUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869571 | |

| Record name | 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113593-34-3 | |

| Record name | Flosatidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113593343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOSATIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19S89CMO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.